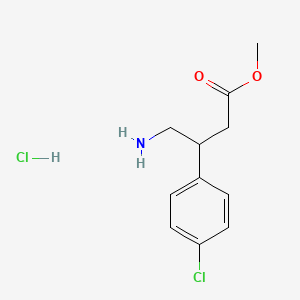

![molecular formula C21H20N2O6 B2488616 N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide CAS No. 1020252-34-9](/img/structure/B2488616.png)

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide" often involves condensation reactions between hydrazides and aldehydes or ketones, with specific conditions tailored to enhance yields and reduce reaction times. For instance, Aslam et al. (2013) describe the synthesis of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides using thermal methods and ultrasonic baths for efficiency (Aslam et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using spectroscopic techniques such as NMR, infrared, and mass spectrometry, with some structures being further confirmed by X-ray crystallography. For example, Jin et al. (2006) provided X-ray crystallographic data for compound 3i, confirming its molecular structure (Jin et al., 2006).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactivity towards different reagents. Tamm et al. (1996) explored reactions involving isocyanide and ylidene complexes of boron, demonstrating the versatility of such compounds in forming diverse structures (Tamm et al., 1996).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, play a significant role in the applicability of these compounds. The crystal structure involves intermolecular interactions that can influence the compound's stability and reactivity. For instance, Wang et al. (2008) discussed the crystal structure of a related compound, highlighting the importance of intermolecular hydrogen bonds (Wang et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards various functional groups, are critical for understanding the potential applications of these compounds. Studies such as those by Bharty et al. (2015) delve into the spectral characterization and reactivity, providing insights into the compounds' behavior under different conditions (Bharty et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Spiro(indenepyrazole) and Indenotriazinone Derivatives : Synthesis involving N-substituted-5′-amino-4′-cyano-1,3-dioxo-1,3-dihydro-spiro[indene-2,3′-pyrazole]-2′(1H) carbothioamides and 4-substituted-3-thioxo-3H-indeno[1,2-e][1,2,4] triazin-9(4H)-ones has been reported. This involves reactions of 4-substituted thiosemicarbazides with (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile in ethyl acetate (Hassan et al., 2010).

Bioactivity and Medicinal Applications

- Anti-Cancer Properties : Synthesized derivatives, such as 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole, were evaluated for antiproliferative activities against cancer cells. Compounds showed significant efficacy against PC3 cells and moderate activities against Bcap37 and BGC823 cells (Jin et al., 2006).

- Apoptosis Induction : A series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides were identified as inducers of apoptosis in human colorectal carcinoma HCT116 cells, hepatocellular carcinoma cancer SNU398 cells, and human colon cancer RKO cells. These compounds were also inhibitors of tubulin polymerization (Sirisoma et al., 2009).

Chemical Reactions and Structures

- Reactions with Dicyanomethylene Compounds : Studies have shown reactions of various compounds, including (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile, resulting in the formation of derivatives like oxoindeno-pyrrolylidenehydrazide and spiro[pyrrolylidene-4,1′(cyclohexa-2′,5′-dienylidene)]propanedinitrile (Hassan et al., 2008).

- X-Ray Crystallography : The crystal structures of various derivatives have been determined, elucidating the molecular arrangements and intermolecular interactions (He & Zhu, 2008).

Antiviral Properties

- Anti-HIV Activity : A series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides exhibited notable anti-HIV-1 activity, with some compounds showing significant effectiveness against the virus without toxicity in human lymphocytes and other cells (Aslam et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of MFCD00170616 is Protein Kinase CK2 . CK2 is a ubiquitous serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis .

Mode of Action

MFCD00170616 interacts with Protein Kinase CK2, inhibiting its activity .

Biochemical Pathways

The inhibition of Protein Kinase CK2 by MFCD00170616 affects various biochemical pathways. CK2 is involved in multiple signaling pathways, and its inhibition can lead to changes in cell growth and proliferation

Pharmacokinetics

It’s known that the compound is renally excreted intact, with no observed metabolism . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of Protein Kinase CK2 by MFCD00170616 can lead to changes in cell growth and proliferation . Some derivatives of the compound have shown improved inhibitory activity on CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound .

Eigenschaften

IUPAC Name |

N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c1-11(17-18(24)13-7-5-6-8-14(13)19(17)25)22-23-21(26)12-9-15(27-2)20(29-4)16(10-12)28-3/h5-10,24H,1-4H3,(H,23,26)/b22-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUOKRHGRAMBQM-SSDVNMTOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)

![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)

![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)